molecular formula C12H14N4O4 B1445316 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1383056-73-2

2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1445316
M. Wt: 278.26 g/mol
InChI Key: YJHHNBKLVFDPJO-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1383056-73-2 . It has a molecular weight of 278.27 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . The synthesis of related compounds often involves the use of electron-donating groups (EDGs) at position 7 on the fused ring .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19) . This suggests that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.27 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazolo[1,5-a]pyrimidine derivatives, including those related to 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized using various methods. For example, a method involving the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides was developed, highlighting the chemical reactivity and potential for diverse derivative formation of these compounds (Umehara, Ueda, & Tokuyama, 2016).
  • Structural analysis of pyrazolo[1,5-a]pyrimidine derivatives, including X-ray analysis and hydrogen-bonded framework structures, has been conducted to better understand their molecular properties (Portilla et al., 2006).

Biological Activity and Pharmacological Potential

  • The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of research. These compounds are studied for their potential pharmacological properties, such as acting as angiotensin II receptor antagonists (Shiota et al., 1999). It's important to note that the direct application of 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in these contexts may vary.

Material Science Applications

  • Pyrazolo[1,5-a]pyrimidines have also attracted interest in materials science due to their photophysical properties. The synthesis and modification of these compounds are key to exploring their potential in various material applications (Moustafa et al., 2022).

Synthetic Chemistry and Methodologies

  • In synthetic chemistry, various methods have been developed for the efficient synthesis of polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidines. These methodologies enhance the ability to produce a range of derivatives with potential applications in different fields of research (Filimonov et al., 2013).

Future Directions

While specific future directions for this compound were not found, related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . This suggests potential future research directions in the field of materials science and biological interactions.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHNBKLVFDPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 2-(bis(tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate (220 mg, 0.54 mmol) in ethanol (15 mL) was added 4 mL of a 10% aqueous lithium hydroxide solution. The reaction mixture was heated to 70° C. for 18 hrs, then cooled to room temperature. 15 mL of a 10% aqueous solution of citric acid was added and the reaction mixture concentrated in vacuo. The residue was partitioned between EtOAc and a saturated aqueous solution of citric acid, then the organic layer was washed with water and brine, then dried over Na2SO4, filtered and concentrated in vacuo to afford 150 mg of 2-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. 1H NMR (400 MHz, DMSO) δ 9.34 (s, 1H), 9.12 (dd, J=6.9, 1.7, 1H), 8.71 (dd, J=4.3, 1.7, 1H), 7.20 (dd, J=6.9, 4.3, 1H), 1.49 (s, 9H).
Name
2-(bis(tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
220 mg
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reactant
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15 mL
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[Compound]
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aqueous solution
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liang, Y Zheng, J Yang, J Ke, K Cheng - Bioorganic & Medicinal …, 2023 - Elsevier
Targeting PI3Kγ would be a useful strategy for treating inflammatory and cancer diseases. However, the development of selective inhibitors of PI3Kγ is very challenging due to the high …
Number of citations: 2 www.sciencedirect.com

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